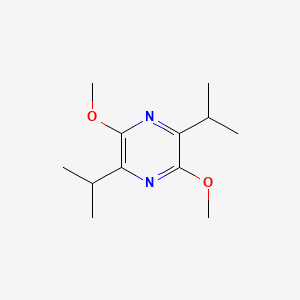
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by its two methoxy groups and two isopropyl groups attached to the pyrazine ring, giving it unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as gold or sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including chiral amino acids.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine involves its interaction with specific molecular targets. It can act as a chiral auxiliary, facilitating the stereoselective synthesis of α-amino acids and other chiral compounds . The compound’s methoxy and isopropyl groups play a crucial role in its binding affinity and reactivity with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropyl-3,5-dimethoxy-6-methylpyrazine: This compound has a similar structure but includes a methyl group instead of an isopropyl group.
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine:
Uniqueness
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine is unique due to its specific arrangement of methoxy and isopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral compounds.
Propiedades
Número CAS |
56343-39-6 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2,5-dimethoxy-3,6-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C12H20N2O2/c1-7(2)9-11(15-5)14-10(8(3)4)12(13-9)16-6/h7-8H,1-6H3 |
Clave InChI |
KGIIRNJQAZWUFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=C(C(=N1)OC)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


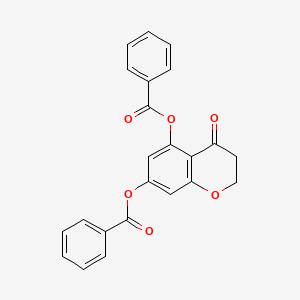
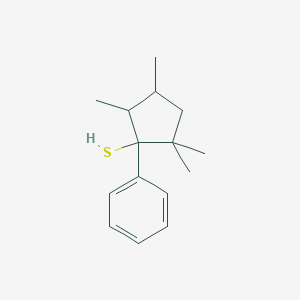
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
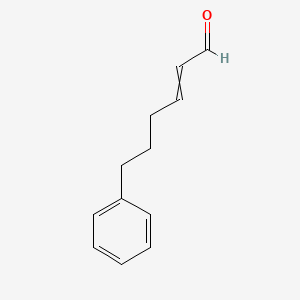

![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
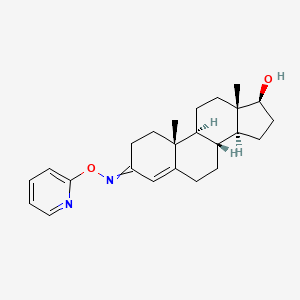
![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
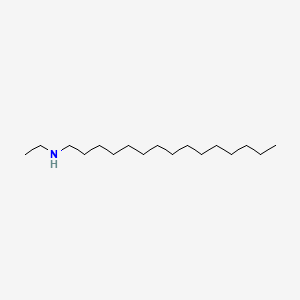
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
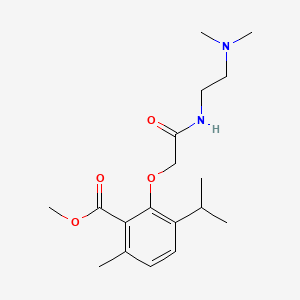
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
